2-Bromo-4-fluorobenzonitrile
Overview
Description
2-Bromo-4-fluorobenzonitrile is a chemical compound with the molecular formula C7H3BrFN. It is a dihalogenated benzonitrile, featuring both bromine and fluorine substituents on the benzene ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-fluorobenzonitrile involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride. This reaction proceeds through electrophilic substitution of bromine on the benzene ring .
Another method involves a multi-step reaction:
- Reaction with N-bromosuccinimide in dichloromethane at 0°C for 45 hours.
- Subsequent reaction with concentrated sulfuric acid, sodium nitrite, copper (II) sulfate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane at -5°C for 15 minutes, followed by heating to 50°C .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine substituent can undergo palladium-catalyzed carbon-carbon coupling reactions, while the fluorine substituent is an ideal leaving group for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution:
Common Reagents and Conditions:
Palladium Catalysts: Used for carbon-carbon coupling reactions.
Nucleophiles: Such as amines, used in nucleophilic aromatic substitution reactions.
Major Products:
Oxadiazoles: Formed by reacting the nitrile group with hydroxylamine.
Scientific Research Applications
2-Bromo-4-fluorobenzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some applications include:
Drug Discovery: Used as a molecular scaffold for active pharmaceutical ingredients.
Medicinal Chemistry: Employed in the synthesis of heterocycles and liquid crystals.
Biochemistry Research: Utilized in the study of cannabinoid receptor type 2 (CB2)-selective compounds for treating central nervous system disorders.
Material Science: Used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
2-Bromo-4-fluorobenzonitrile can be compared with other similar compounds, such as:
4-Bromo-2-fluorobenzonitrile: Similar in structure but with different positional isomers.
2-Fluorobenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Bromo-4-chlorobenzonitrile: Contains a chlorine substituent instead of fluorine, affecting its reactivity and applications.
Uniqueness: The combination of bromine and fluorine substituents in this compound provides unique reactivity, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
2-bromo-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNDREXLRLDWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189823 | |
Record name | 2-Bromo-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-26-5 | |
Record name | 2-Bromo-4-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36282-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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